
N-(2-(1-acetyl-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(1-acetyl-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole derivatives are known to exhibit various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including the acetyl group, ethoxyphenyl group, pyrazole ring, phenyl group, and methanesulfonamide group. The exact structure could be confirmed using techniques like 1H-NMR, 13C-NMR, IR, MS, and elemental analysis .Aplicaciones Científicas De Investigación
Interaction Studies of Related Compounds
- Research has explored the interactions of similar compounds in aqueous solutions, particularly focusing on the effects of temperature and concentration on these interactions. This includes studies on volumetric and acoustic properties, which help in understanding the behavior of such compounds in different environments (Raphael, Bahadur, & Ebenso, 2015).
Microbial Reduction and Stereoselectivity
- Investigations into the microbial reduction of related sulfonamide compounds have been conducted. This includes studies on producing chiral intermediates for synthesis of specific pharmacological agents, illustrating the importance of stereochemistry in the development of pharmaceuticals (Patel, Banerjee, Mcnamee, & Szarka, 1993).
Synthesis and Catalytic Applications
- The synthesis of various pyrazole derivatives using specific catalysts has been a subject of research. This includes the development of efficient synthesis methods for compounds with potential applications in medicinal chemistry (Moosavi‐Zare et al., 2013).
Biological Activity and Inhibition Studies
- Studies have also been conducted on the biological activity of diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes. Such research is significant for understanding the potential therapeutic applications of these compounds (Li, Song, Dai, & Tang, 2010).
Synthesis of Indole Derivatives
- Research into the synthesis of indole derivatives from related methanesulfonamides highlights the diversity of chemical reactions and products that can be derived from these compounds (Sakamoto et al., 1988).
COX-2 Inhibitory Activity
- The impact of methanesulfonamide groups on the inhibitory activity of certain compounds has been examined, particularly in the context of COX-2 inhibition. This research contributes to the understanding of how molecular modifications can enhance pharmacological activity (Singh et al., 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[2-acetyl-3-(4-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-4-27-16-11-9-15(10-12-16)20-13-19(21-23(20)14(2)24)17-7-5-6-8-18(17)22-28(3,25)26/h5-12,20,22H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHPACCMGGNMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=NN2C(=O)C)C3=CC=CC=C3NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

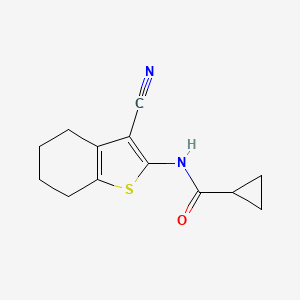
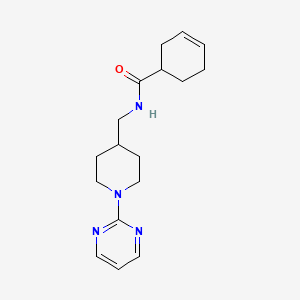

![N-(oxolan-2-ylmethyl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2976602.png)

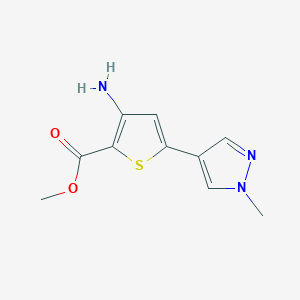
![methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2976606.png)
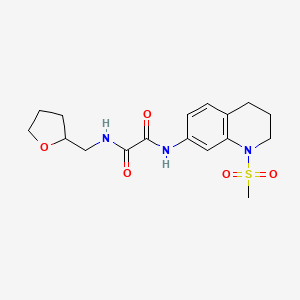
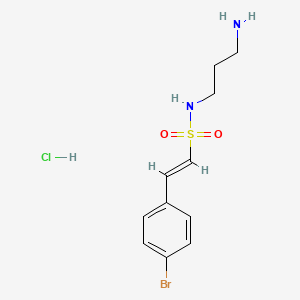
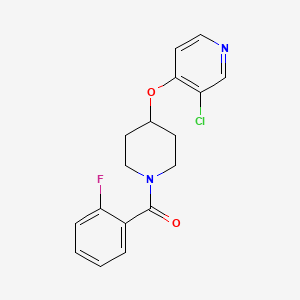
![2-Cyclopropyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine](/img/structure/B2976614.png)
![2-[6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamido]propanamide](/img/structure/B2976616.png)

![3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B2976619.png)